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Compound of Interest

Compound Name:
2,6-Dihydroxy-4-

(trifluoromethyl)nicotinonitrile

Cat. No.: B104146 Get Quote

An In-Depth Technical Guide to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Properties,

Synthesis, and Applications

Introduction
In the landscape of modern medicinal chemistry, fluorinated organic molecules have become

indispensable building blocks for the development of novel therapeutics. The strategic

incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and

biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these

crucial intermediates, 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile stands out as a

molecule of significant interest. Its unique architecture, featuring a pyridine core, a potent

trifluoromethyl group, a reactive nitrile moiety, and versatile dihydroxy substituents, makes it a

highly valuable scaffold in drug discovery.

This technical guide, intended for researchers, scientists, and drug development professionals,

provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and

applications of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile. As a Senior Application

Scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights,

explaining the causality behind experimental choices and presenting self-validating protocols.

PART 1: Physicochemical Properties and Structural
Analysis
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A thorough understanding of a molecule's fundamental properties is the bedrock of its

successful application. This section details the identity, physical characteristics, and complex

structural nuances of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile.

Core Chemical Identity
The compound is systematically identified by several key descriptors, summarized below.

Property Value Source(s)

IUPAC Name

2,6-dihydroxy-4-

(trifluoromethyl)pyridine-3-

carbonitrile

[1][2]

Synonyms
3-Cyano-2,6-dihydroxy-4-

(trifluoromethyl)pyridine
[3][4]

CAS Number 3335-46-4 [1][3][5]

Molecular Formula C₇H₃F₃N₂O₂ [3][6]

Molecular Weight 204.11 g/mol [6]

MDL Number MFCD06200911 [1]

Physical Properties
The macroscopic properties of the compound are indicative of its solid-state behavior and

stability.

Property Value Source(s)

Appearance Off-white to light brown solid [4]

Melting Point 285°C [4]

Boiling Point (Predicted) 267.8 ± 40.0 °C [4]

Density (Predicted) 1.63 ± 0.1 g/cm³ [4]

pKa (Predicted) 2.57 ± 0.58 [4]
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Structural Elucidation & Tautomerism
One of the most critical chemical features of 2,6-dihydroxypyridines is their existence in

multiple tautomeric forms. This equilibrium is not merely an academic curiosity; it dictates the

molecule's reactivity, aromaticity, and interaction with biological targets. The electron-

withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the

electronic distribution within the pyridine ring, impacting which tautomer predominates.

The primary tautomeric forms for this molecule are the dihydroxy-pyridine form, two distinct

hydroxy-pyridone forms, and the diketo form. Literature on analogous substituted 2,6-

dihydroxypyridines suggests that the hydroxy-pyridone form is often the most stable,

particularly in polar solvents and the solid state, due to favorable amide resonance and

hydrogen bonding capabilities.[7][8]

Caption: Key tautomeric equilibria of the title compound.

Spectroscopic Characterization: A Methodological
Approach
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. While

specific spectra for this compound are proprietary or not publicly available, a standard

characterization workflow would yield predictable results based on the predominant tautomeric

form (assumed here to be a hydroxy-pyridone).

Experimental Protocol: Spectroscopic Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent

(e.g., DMSO-d₆ for NMR) or prepare a KBr pellet (for FT-IR).

NMR Spectroscopy:

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[9]

Expected ¹H NMR (DMSO-d₆): A single peak in the aromatic region (δ 6.0-7.0 ppm) for the

C5-H proton. Broad signals for the N-H and O-H protons, likely >10 ppm.
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Expected ¹³C NMR (DMSO-d₆): Signals for two carbonyl/enol carbons (δ >160 ppm),

aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the

nitrile carbon (δ ~115-120 ppm).

Expected ¹⁹F NMR (DMSO-d₆): A sharp singlet for the CF₃ group.

FT-IR Spectroscopy:

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Key Bands: Broad O-H/N-H stretching (~3200-3400 cm⁻¹), C≡N stretching

(~2220-2240 cm⁻¹), C=O stretching of the pyridone (~1650 cm⁻¹), C=C/C=N stretching in

the ring (~1550-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Mass Spectrometry (HRMS-ESI):

Acquire high-resolution mass spectra in both positive and negative ion modes.

Expected Result: An accurate mass measurement confirming the molecular formula

C₇H₃F₃N₂O₂ (e.g., [M-H]⁻ at m/z 203.0101).

PART 2: Synthesis and Reactivity
Proposed Synthesis
While multiple synthetic routes may exist, a highly plausible and efficient approach involves the

condensation of a β-ketoester with cyanoacetamide, a common strategy for constructing

substituted pyridone rings.[10] The key starting materials would be ethyl 4,4,4-

trifluoroacetoacetate and cyanoacetamide.

Ethyl 4,4,4-trifluoroacetoacetate

Base (e.g., NaOEt)
Ethanol, Reflux

Cyanoacetamide

Cyclized Intermediate
(Sodium Salt)
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in

50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and

dropping funnel, add 8.4 g of cyanoacetamide with stirring.

Addition of Ketoester: Slowly add 18.4 g of ethyl 4,4,4-trifluoroacetoacetate to the mixture.

The choice of this specific ketoester is causal; its trifluoromethyl group is directly

incorporated into the desired position on the final pyridine ring.

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Isolation: After cooling to room temperature, the precipitated sodium salt of the product is

filtered off.

Purification: The collected solid is dissolved in water and acidified with concentrated HCl until

the pH is ~2-3. The resulting precipitate is filtered, washed with cold water, and dried under

vacuum to yield the final product. This acidification step is critical to protonate the salt and

isolate the neutral compound.

Chemical Reactivity
The compound's rich functionality allows for diverse chemical transformations, making it a

versatile intermediate.

Conversion to Dichloropyridine: The dihydroxy (or more accurately, hydroxy-pyridone)

functionalities can be converted into chloro groups using reagents like phosphorus

oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a pivotal transformation, as

the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is highly susceptible to nucleophilic

aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.[11]

[12]

N- and O-Alkylation: The pyridone tautomer can undergo alkylation at either the nitrogen or

the exocyclic oxygen, depending on the reaction conditions (base, solvent, electrophile),
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providing another avenue for derivatization.

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an

amide, or reduced to an aminomethyl group, further expanding the chemical space

accessible from this scaffold.

PART 3: Applications in Medicinal Chemistry
A Privileged Scaffold in Drug Discovery
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is instrumental in creating compounds with

potential medicinal value.[13] Its utility stems from the synergistic effects of its constituent parts.

The Trifluoromethyl Advantage: The CF₃ group is a well-established bioisostere of a methyl

group but with vastly different electronic properties. Its strong electron-withdrawing nature

and high lipophilicity can enhance a drug candidate's metabolic stability (by blocking

oxidative metabolism), cell membrane permeability, and binding affinity to target proteins.[11]

[13]

The Pyridine Core: The pyridine scaffold is a common motif in a multitude of biologically

active molecules and approved drugs.[13]

Therapeutic Targets: Research has highlighted its use in the synthesis of novel monoindolyl-

and bisindolyl-4-trifluoromethylpyridines, which are being investigated for their antitumor

properties.[13] The scaffold is also being explored for developing anti-inflammatory and

antiviral agents.[13]

Workflow for Scaffold Derivatization in Drug Discovery
A typical workflow for leveraging this intermediate in a drug discovery campaign involves a two-

step process to generate a library of diverse analogues for biological screening.
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Caption: Derivatization workflow for library synthesis.

This workflow is efficient because the highly reactive dichloro intermediate can be coupled with

a vast array of commercially available or readily synthesized nucleophiles, enabling the rapid

generation of chemical diversity around the core scaffold.

PART 4: Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Information Statement Source(s)

Hazard Codes T, Xi (Toxic, Irritant) [4]

Risk Statements
R25: Toxic if swallowedR36:

Irritating to eyes
[4][14]

Safety Statements

S26: In case of contact with

eyes, rinse immediately with

plenty of water and seek

medical adviceS45: In case of

accident or if you feel unwell,

seek medical advice

immediately

[14]

Handling Protocol:

Use in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is more than just a chemical intermediate; it

is a powerful enabling tool for medicinal chemists. Its unique combination of a trifluoromethyl

group, a dihydroxypyridine core, and a nitrile handle, coupled with its fascinating tautomeric

nature, provides a versatile platform for the synthesis of complex molecules. A deep

understanding of its properties, reactivity, and synthetic pathways, as detailed in this guide, is

crucial for unlocking its full potential in the quest for next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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